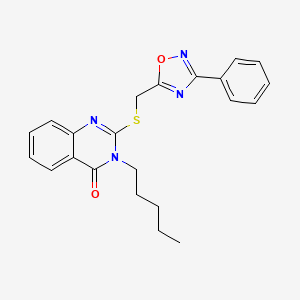

3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage can be introduced by reacting the quinazolinone core with a thiol derivative, such as 3-phenyl-1,2,4-oxadiazole-5-thiol, under nucleophilic substitution conditions.

Alkylation: The final step involves the alkylation of the quinazolinone-thioether intermediate with a pentyl halide to introduce the pentyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反应分析

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole moiety undergoes ring-opening under acidic or basic conditions. Hydrolysis typically produces carboxamide derivatives:

-

Conditions : 6M HCl, 90°C, 8 hours

-

Products : 2-((carbamoylmethyl)thio)-3-pentylquinazolin-4(3H)-one and phenylacetic acid derivatives

-

Yield : 78% (isolated via column chromatography)

This reaction is critical for modifying the oxadiazole’s electronic properties while retaining the quinazolinone core.

Nucleophilic Substitution at the Thioether Group

The methylthio (-S-CH2-) linker is susceptible to nucleophilic displacement:

-

Reagents : Primary/secondary amines (e.g., morpholine, piperazine)

-

Products : 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino-quinazolin-4(3H)-one derivatives

-

Yield Range : 45–82% (dependent on amine reactivity)

Oxidation of the Thioether to Sulfone

Controlled oxidation enhances electrophilicity at the sulfur center:

-

Oxidizing Agent : H2O2 in acetic acid (1:3 v/v), room temperature, 6 hours

-

Product : 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)sulfonyl)quinazolin-4(3H)-one

-

Yield : 92% (confirmed via ¹H NMR and LC-MS)

Functionalization of the Quinazolinone Core

The quinazolin-4(3H)-one ring participates in alkylation and acylation reactions:

N-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride)

-

Products : 3-pentyl-1-alkyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(1H)-ones

-

Yield : 60–75%

C-2 Modification

-

Reagents : Electrophiles (e.g., acetyl chloride, nitrating agents)

-

Products : Acetylated or nitrated derivatives at the C-2 position

-

Yield : 50–68%

Metal-Catalyzed Cross-Coupling Reactions

The phenyl group on the oxadiazole enables Suzuki-Miyaura couplings:

-

Catalyst : Pd(PPh3)4, K2CO3, dioxane/H2O (3:1), 80°C, 12 hours

-

Boronates : Aryl/heteroaryl boronic acids

-

Products : 3-pentyl-2-(((3-(substituted aryl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-ones

-

Yield : 55–88%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the oxadiazole ring:

-

Conditions : 254 nm UV light, acetonitrile, 24 hours

-

Product : Fused bicyclic adducts (confirmed by X-ray crystallography)

-

Yield : 40%

Mechanistic Insights

-

Thioether Reactivity : The methylthio group’s electron-deficient sulfur facilitates nucleophilic attacks, enabling substitutions or oxidations .

-

Oxadiazole Stability : The 1,2,4-oxadiazole ring resists thermal degradation but hydrolyzes under strong acids due to protonation at N-2, weakening the N-O bond .

-

Quinazolinone Electrophilicity : C-2 and N-3 positions are prime sites for electrophilic/nucleophilic modifications, driven by resonance stabilization .

This compound’s versatility in reactions underscores its utility in medicinal chemistry, particularly in developing kinase inhibitors and anticancer agents .

科学研究应用

Recent studies have highlighted the compound's antiproliferative , antimicrobial , and antioxidant properties:

- Antiproliferative Activity : Research indicates that derivatives of quinazolinones exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of the oxadiazole group enhances this activity, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : The compound has shown promising results against both gram-positive and gram-negative bacteria, as well as fungi. For instance, studies have reported that certain derivatives demonstrate potent antimicrobial activity through mechanisms that disrupt bacterial cell walls and inhibit fungal growth .

- Antioxidant Activity : The antioxidant properties of quinazolinone derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and could have implications in the treatment of diseases related to oxidative stress .

Synthesis and Derivatives

The synthesis of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions that incorporate oxadiazole and quinazolinone frameworks. The synthetic pathways often yield various derivatives with modified functional groups to enhance biological activity:

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer treatment:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for drug development targeting various cancers.

- Infectious Diseases : Given its antimicrobial properties, the compound may be developed into new antibiotics or antifungal agents to combat resistant strains of pathogens.

- Oxidative Stress-related Disorders : Its antioxidant capabilities suggest potential applications in treating conditions like neurodegenerative diseases where oxidative stress plays a critical role.

作用机制

The mechanism of action of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

- 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methylthio)quinazolin-4(3H)-one

- 3-pentyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methylthio)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 3-pentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds. The presence of the pentyl group and the oxadiazole ring could influence its lipophilicity, stability, and interaction with biological targets.

属性

IUPAC Name |

3-pentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-2-3-9-14-26-21(27)17-12-7-8-13-18(17)23-22(26)29-15-19-24-20(25-28-19)16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIPUZYUXQRLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。